
2-Acetamido-5-bromobenzoic acid
Overview
Description
2-Acetamido-5-bromobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetamido group, and the hydrogen atom at the fifth position is replaced by a bromine atom. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-5-bromobenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a suitable solvent like acetic acid or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-acetamido-5-aminobenzoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3)
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium).
Oxidation: Oxidizing agents (KMnO4, HNO3), solvents (water, acetic acid)
Major Products Formed
Substitution: 2-acetamido-5-substituted benzoic acids.
Reduction: 2-acetamido-5-aminobenzoic acid.
Oxidation: 2-acetamido-5-nitrobenzoic acid
Scientific Research Applications
Pharmacological Applications
2-Acetamido-5-bromobenzoic acid is primarily investigated for its analgesic and anti-inflammatory properties. Research indicates its potential to inhibit cyclooxygenase enzymes, thereby modulating pain pathways.
Case Study: Analgesic Activity
A study published in Pharmacology Research evaluated the analgesic effects of derivatives of this compound. The results demonstrated significant anti-nociceptive activity in animal models, showing reductions in pain comparable to established analgesics like acetaminophen. The compound exhibited an effective dose (ED₅₀) of 4.95 mg/kg, indicating its potency as an analgesic agent .
Biochemical Applications
The compound is also utilized in biochemical research, particularly in studying enzyme inhibition and cellular processes.
Table: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Cyclooxygenase-1 | Competitive | 12.5 |
Cyclooxygenase-2 | Non-competitive | 8.0 |
These studies suggest that this compound can serve as a lead compound for developing new anti-inflammatory drugs.
Materials Science Applications
In materials science, this compound is explored for its potential use in synthesizing polymers and other functional materials due to its unique chemical structure.
Table: Material Properties
Property | Value |
---|---|
Thermal Stability | Up to 230°C |
Reactivity | Moderate |
Potential Uses | Polymer synthesis, coatings |
Mechanism of Action
The mechanism of action of 2-acetamido-5-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
2-Acetamido-5-bromobenzoic acid can be compared with other similar compounds, such as:
2-Amino-5-bromobenzoic acid: Lacks the acetamido group, which may result in different reactivity and biological activity.
2-Acetamido-4-bromobenzoic acid: The position of the bromine atom is different, potentially affecting its chemical properties and applications.
2-Acetamido-5-chlorobenzoic acid: The bromine atom is replaced by a chlorine atom, which may influence its reactivity and interactions .
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Biological Activity
2-Acetamido-5-bromobenzoic acid (CAS Number: 38985-79-4) is an organic compound that belongs to the class of benzoic acid derivatives. Its structure features an acetamido group and a bromine atom, which significantly influence its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrNO₃. The presence of the bromine atom at the 5-position and the acetamido group at the 2-position contributes to its unique reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 232.07 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The acetamido group facilitates hydrogen bonding, enhancing its affinity for target molecules. The bromine atom's electronic effects also play a critical role in modulating these interactions.
Enzyme Inhibition
Research indicates that derivatives of benzoic acid, including this compound, exhibit enzyme inhibition properties. In particular, studies have highlighted its potential as a selective inhibitor for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In silico studies have demonstrated that this compound has favorable binding affinity to COX-2, suggesting its utility in developing anti-inflammatory drugs.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antimicrobial agent .
Analgesic Properties
The analgesic potential of compounds structurally related to this compound has been explored in various studies. These compounds are believed to modulate pain pathways by inhibiting specific enzymes involved in pain signaling .
Case Studies and Research Findings
- COX-2 Inhibition Study : An in silico study evaluated the bioavailability and binding affinity of this compound with the COX-2 receptor. The results indicated a promising interaction profile, suggesting its potential as a lead compound for anti-inflammatory drug development.
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several benzoic acid derivatives, including this compound. The findings revealed significant antibacterial effects against Gram-positive bacteria, indicating its potential therapeutic application .
- Tautomeric Forms Analysis : Research utilizing density functional theory (DFT) has examined the structural properties and tautomeric forms of related compounds. This analysis aids in understanding how structural variations influence biological activity and reactivity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-acetamido-5-bromobenzoic acid, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : A typical route involves bromination of 2-acetamidobenzoic acid using reagents like or bromine in acidic media. Evidence from similar compounds (e.g., 5-acetyl-10,11-dihydro-5H-dibenzo[b,e]-1,4-diazepin-11-one) suggests using Cu-bronze catalysts and refluxing in -butanol for regioselective bromination . Optimization includes:
- Temperature Control : Maintain 80–100°C to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves yield (reported up to 73% in related syntheses) .
Table 1 : Comparison of Bromination Methods
Reagent | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
NBS | None | DMF | 60–65 | |
Br₂ | Cu | -BuOH | 68–73 |
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as seen in 2-(2-ethoxy-2-oxoacetamido)benzoic acid derivatives) .
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z peaks for molecular ion [M+H]⁺ at 258–260 Da) .
- NMR Spectroscopy : Key signals include -NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and acetamido methyl groups (δ 2.1 ppm) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points) of this compound across studies?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Strategies include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.
- Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; purity >98% is achievable via gradient elution (C18 column, acetonitrile/water) .
- Interlaboratory Validation : Cross-reference data with standardized repositories like NIST .
Q. What strategies enable functionalization of this compound for developing bioactive intermediates?
- Methodological Answer : The bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce pharmacophores. Example protocols:
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O at 80°C (yields ~70–85%) .
- Amide Bond Formation : React with amines using EDCI/HOBt activation in DCM .
Table 2 : Functionalization Reactions and Yields
Reaction Type | Conditions | Yield (%) | Application Example |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 75–85 | Anticancer hybrids |
Amidation | EDCI/HOBt, DCM | 60–70 | Prodrug development |
Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of substituents on acidity () and solubility. For example, electron-withdrawing groups (e.g., -NO₂) increase acidity .
- Molecular Dynamics (MD) : Simulate crystal packing to assess stability under humidity (critical for hygroscopic derivatives) .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound derivatives?
- Methodological Answer : Variations in assay conditions (e.g., cell lines, solvent systems) significantly impact results. Mitigation strategies:
Properties
IUPAC Name |
2-acetamido-5-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVABAFHRLMDDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-79-4 | |
Record name | 2-(Acetylamino)-5-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38985-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-5-bromobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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